molecular formula C24H27N5O3S B389456 ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 309920-59-0

ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B389456
CAS No.: 309920-59-0
M. Wt: 465.6g/mol
InChI Key: RNVWQEXZOPUPTN-XDHOZWIPSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic core combining thiazole and pyrimidine rings. Its structure features a (1,5-dimethyl-1H-pyrazol-4-yl)methylidene substituent at the 2-position and a 4-(dimethylamino)phenyl group at the 5-position, with a 7-methyl and 3-oxo functionalization. The ethyl carboxylate at the 6-position enhances solubility and bioavailability.

Properties

IUPAC Name

ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-7-32-23(31)20-14(2)26-24-29(21(20)16-8-10-18(11-9-16)27(4)5)22(30)19(33-24)12-17-13-25-28(6)15(17)3/h8-13,21H,7H2,1-6H3/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVWQEXZOPUPTN-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=C(N(N=C4)C)C)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=C(N(N=C4)C)C)/S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reaction

A mixture of ethyl 2-amino-4-methylthiazole-5-carboxylate (10 mmol), 1,2-dibromoethane (10 mmol), and potassium carbonate (20 mmol) in DMF (12 mL) is heated at 90°C for 3 hours. The reaction proceeds through nucleophilic displacement, forming the bicyclic thiazolo[3,2-a]pyrimidine system. After cooling, the product is precipitated by pouring the mixture into ice-water, filtered, and recrystallized from acetone-water (1:1) to yield ethyl 5-methyl-3-oxo-2H,3H,5H-[1,thiazolo[3,2-a]pyrimidine-6-carboxylate as a white crystalline solid.

Key Reaction Parameters

ParameterValue
Temperature90°C
Reaction Time3 hours
SolventDMF
BaseK₂CO₃
Yield78–85%

Knoevenagel Condensation for Methylidene Bridge Formation

ParameterValue
CatalystNaOAc
Solvent70% EtOH
Temperature25°C
Reaction Time6 hours
Yield68–74%

Spectral Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=C), 7.62 (s, 1H, pyrazole-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.72 (d, J = 8.4 Hz, 2H, Ar-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.82 (s, 3H, N-CH₃), 2.52 (s, 3H, C7-CH₃), 2.31 (s, 3H, pyrazole-CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • 13C NMR (100 MHz, DMSO-d₆): δ 169.8 (C=O ester), 165.3 (C=O ketone), 159.2 (C=N), 152.1–110.4 (aromatic and heterocyclic carbons).

Green Chemistry Alternatives

Recent advancements emphasize solvent-free or aqueous conditions for thiazolopyrimidine synthesis. Ultrasonic-assisted methods reduce reaction times to 30 minutes with comparable yields, while microwave irradiation enhances the efficiency of Knoevenagel condensations .

Chemical Reactions Analysis

Types of Reactions

ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired transformations. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Features of Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name Substituents (Position) Ring Puckering (Amplitude) Hydrogen Bonding Patterns Crystallographic Data Source
Target Compound (1,5-dimethyl-1H-pyrazol-4-yl)methylidene (C2), 4-(dimethylamino)phenyl (C5) Not reported Likely C–H···O/N interactions Inferred from analogs
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-trimethoxybenzylidene (C2), phenyl (C5) 0.224 Å deviation at C5 Bifurcated C–H···O chains along c-axis
  • Ring Puckering : The target compound’s pyrimidine ring is expected to adopt a puckered conformation, as seen in analogs (e.g., flattened boat conformation with C5 deviation ≈0.224 Å) . Puckering influences molecular flexibility and binding to biological targets.
Pharmacological Activity
  • Neuroprotective Potential: The dimethylamino group is structurally analogous to donepezil (a cholinesterase inhibitor), suggesting possible AChE inhibition. This contrasts with the trimethoxybenzylidene analog (), which lacks this moiety and may instead target inflammatory pathways .
  • Solubility and Bioavailability: The ethyl carboxylate and dimethylamino groups improve aqueous solubility compared to non-polar substituents (e.g., trimethoxybenzylidene), critical for blood-brain barrier penetration in neurodegenerative therapies .
Hydrogen Bonding and Crystal Packing
  • The target compound’s pyrazole and dimethylamino groups may form C–H···O/N bonds, stabilizing crystal lattices. In contrast, the trimethoxybenzylidene analog forms bifurcated C–H···O chains, creating extended 1D networks . These differences impact solubility and melting points.

Biological Activity

Ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique thiazolo-pyrimidine scaffold combined with pyrazole and dimethylamino groups, suggesting a diverse range of pharmacological properties.

  • Molecular Formula : C23H28N6O3S
  • Molecular Weight : 468.57 g/mol
  • CAS Number : 1164555-12-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. Below are the key findings from recent research.

Anti-inflammatory Activity

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A study demonstrated that certain pyrazole derivatives exhibited higher COX-2 selectivity compared to standard anti-inflammatory drugs like diclofenac .

Anticancer Potential

Research has suggested that thiazolo-pyrimidine derivatives can induce apoptosis in cancer cells. In vitro studies have shown that compounds with similar scaffolds can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines. Notably, a derivative similar to the compound was found to significantly reduce the viability of breast cancer cells by inducing mitochondrial dysfunction and activating caspase pathways .

Antimicrobial Activity

The antimicrobial efficacy of thiazolo-pyrimidine derivatives has also been documented. A study reported that certain derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the pyrazole moiety is essential for enhancing anti-inflammatory and anticancer activities. Modifications at the 4-position of the dimethylamino phenyl group have shown to influence potency significantly.

Modification Biological Activity Remarks
Dimethylamino groupIncreased anti-inflammatory activityEssential for COX inhibition
Methyl substitution on thiazoleEnhanced anticancer activityImproves cellular uptake
Variation in alkyl chain lengthAlters antimicrobial spectrumLonger chains improve membrane penetration

Case Studies

  • Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and evaluated for their COX inhibitory activity. The most potent compound exhibited an IC50 value significantly lower than that of diclofenac, indicating superior efficacy in reducing inflammation .
  • Anticancer Study : In a study involving breast cancer cell lines, a thiazolo-pyrimidine derivative induced apoptosis through mitochondrial pathways. This compound led to a 70% reduction in cell viability at a concentration of 10 µM over 48 hours .
  • Antimicrobial Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for this thiazolo[3,2-a]pyrimidine derivative?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclization to form the thiazolo[3,2-a]pyrimidine core. A key step is the condensation of a pyrazole-aldehyde intermediate with a thiazolopyrimidine precursor under reflux in ethanol or DMF. For example, analogous compounds were synthesized by reacting 1,5-dimethyl-1H-pyrazole-4-carbaldehyde derivatives with ethyl 3-oxo-5-aryl-thiazolopyrimidine-6-carboxylates in the presence of catalytic acetic acid or piperidine . Yields (~60–70%) can be improved by optimizing solvent polarity and reaction time.

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer: 1H and 13C NMR are essential for confirming substituent positions and stereochemistry (e.g., E/Z configuration of the methylidene group). IR spectroscopy verifies carbonyl (C=O, ~1700 cm⁻¹) and C=N (~1600 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of the fused heterocyclic system .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer: Discrepancies between experimental and theoretical data (e.g., unexpected NMR splitting patterns) often arise from dynamic effects like tautomerism or solvent interactions. To address this:

  • Perform variable-temperature NMR to detect tautomeric equilibria.
  • Compare experimental IR carbonyl stretches with DFT-calculated vibrational modes.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the aromatic and methylidene regions .

Q. What strategies enhance the biological activity of this compound through structural modifications?

Methodological Answer:

  • Substituent Engineering: Introduce electron-withdrawing groups (e.g., -CF3) at the 4-(dimethylamino)phenyl moiety to modulate electron density and improve binding to biological targets like kinases .
  • Heterocycle Replacement: Replace the pyrazole ring with isoxazole or triazole to alter hydrogen-bonding interactions. For example, triazole analogs showed enhanced antimicrobial activity in related studies .
  • Prodrug Design: Convert the ethyl ester to a water-soluble amide or glycoside derivative to improve bioavailability .

Q. How can computational methods guide the optimization of synthetic yields?

Methodological Answer:

  • Use density functional theory (DFT) to calculate transition-state energies for key steps (e.g., cyclization or condensation).
  • Molecular docking predicts steric clashes in intermediates, guiding the selection of bulky substituents that avoid kinetic traps.
  • Machine learning models trained on reaction databases (e.g., Reaxys) can recommend optimal catalysts (e.g., Pd(PPh3)4 for Suzuki couplings) or solvents .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across similar analogs?

Methodological Answer:

  • Dose-Response Curves: Ensure consistent assay conditions (e.g., cell lines, incubation times). For instance, cytotoxicity in HepG2 vs. HEK293 cells may reflect tissue-specific uptake .
  • SAR Matrix: Construct a structure-activity relationship (SAR) table comparing substituents (e.g., methyl vs. ethyl groups) and activity trends. For example, 4-methoxy substitutions on the phenyl ring increased antifungal activity by 30% in related thiazolopyrimidines .
  • Metabolic Stability: Use LC-MS to identify degradation products (e.g., ester hydrolysis) that may reduce efficacy in vivo .

Experimental Design Considerations

Q. What controls are essential in evaluating this compound’s enzyme inhibition potential?

Methodological Answer:

  • Positive Controls: Use known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity.
  • Negative Controls: Include solvent-only (e.g., DMSO) and scrambled peptide substrates to rule out non-specific binding.
  • Counter-Screens: Test against off-target enzymes (e.g., cytochrome P450s) to assess selectivity .

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